7-Amino-2-(difluoromethyl)-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
7-Amino-2-(difluoromethyl)-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidine family. These compounds are known for their diverse chemical and biological activities, making them valuable in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-2-(difluoromethyl)-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate aminopyridine derivatives with difluoromethyl and fluoro substituents under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and the use of green solvents are often employed to minimize environmental impact and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 7-Amino-2-(difluoromethyl)-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under specific temperature and solvent conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl groups .
Scientific Research Applications
7-Amino-2-(difluoromethyl)-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-Amino-2-(difluoromethyl)-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways .
Comparison with Similar Compounds
Pyrido[2,3-d]pyrimidines: Known for their pharmacological activities.
Triazolo[4,3-a]pyrimidines: Exhibits significant biological activities such as antibacterial and antifungal properties.
Uniqueness: 7-Amino-2-(difluoromethyl)-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one stands out due to its unique combination of difluoromethyl and fluoro substituents, which can enhance its chemical stability and biological activity compared to other similar compounds .
Biological Activity
7-Amino-2-(difluoromethyl)-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 71754-23-9) is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a unique structure that may contribute to its diverse biological effects, including anti-cancer and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of this compound is C9H6F3N3O. The presence of fluorine atoms in its structure is noteworthy as fluorinated compounds often demonstrate enhanced biological activity compared to their non-fluorinated counterparts.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, a study focused on its effects on various cancer cell lines demonstrated significant inhibition of cell proliferation and induction of apoptosis in human cancer cells. The compound was found to inhibit specific signaling pathways associated with tumor growth and survival, leading to increased rates of cell death in vitro .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown promising anti-inflammatory effects. Research indicates that it may inhibit the activity of cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. In vitro assays revealed that this compound exhibited IC50 values comparable to established anti-inflammatory drugs like celecoxib .
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Inhibition of Kinases : The compound has been shown to inhibit specific kinases involved in cancer cell signaling pathways.
- COX Inhibition : Its ability to inhibit COX enzymes contributes to its anti-inflammatory effects by reducing the production of pro-inflammatory mediators.
- Induction of Apoptosis : It promotes apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
Data Summary
Biological Activity | Mechanism | Reference |
---|---|---|
Anticancer | Inhibition of cancer cell proliferation and induction of apoptosis | |
Anti-inflammatory | COX inhibition leading to decreased inflammatory mediator production |
Case Studies
A notable case study involved the administration of this compound in xenograft models of human tumors. The results indicated significant tumor regression compared to control groups, suggesting its potential as a therapeutic agent in cancer treatment .
Properties
Molecular Formula |
C9H6F3N3O |
---|---|
Molecular Weight |
229.16 g/mol |
IUPAC Name |
7-amino-2-(difluoromethyl)-9-fluoropyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C9H6F3N3O/c10-5-1-4(13)3-15-7(16)2-6(8(11)12)14-9(5)15/h1-3,8H,13H2 |
InChI Key |
XRHQWGMXEMOHPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NC(=CC(=O)N2C=C1N)C(F)F)F |
Origin of Product |
United States |
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